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2-Methylthio-N6-isopentenyladenosine -

2-Methylthio-N6-isopentenyladenosine

Catalog Number: EVT-13979092
CAS Number:
Molecular Formula: C16H23N5O4S
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sources and Classification

2-Methylthio-N6-isopentenyladenosine is found naturally in tRNA, specifically at position A37, where it contributes to the accuracy of protein translation. The compound belongs to the class of modified adenosines and is categorized under purine ribonucleoside monophosphates. It has been identified in various organisms, including bacteria and mammals, indicating its evolutionary conservation across species .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methylthio-N6-isopentenyladenosine typically involves multi-step chemical reactions. A common synthetic route includes the following steps:

  1. Starting Material: The process begins with 6-thioxanthine as a precursor.
  2. Reagents: Key reagents include potassium carbonate, trimethylsilyl trifluoromethanesulfonate, sodium methylate, and butan-1-ol.
  3. Conditions: The reactions are carried out under specific conditions, such as refluxing in acetonitrile or heating at 110 °C for several hours .
  • Step 1: Reaction at 30 °C.
  • Step 2: Treatment with potassium carbonate in butan-1-ol at 110 °C for 5 hours.
  • Step 3: Use of trimethylsilyl trifluoromethanesulfonate in acetonitrile for 18 hours under reflux.
  • Step 4: Final reaction with sodium methylate in methanol at room temperature for 6 hours.

This method yields a product with a molecular formula of C16H23N5O4S and a molecular weight of approximately 381.45 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

2-Methylthio-N6-isopentenyladenosine participates in various chemical reactions, including:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to cyclized products depending on the conditions used. Common oxidizing agents include iodine.
  • Substitution: The methylthio group can be replaced by other functional groups through nucleophilic substitution reactions. The choice of nucleophile determines the nature of the substitution product.

These reactions are significant for exploring modifications that can affect the biological activity and stability of this nucleoside .

Mechanism of Action

Process and Data

The mechanism of action for 2-Methylthio-N6-isopentenyladenosine primarily involves its modification role in tRNA. Specifically, it modifies adenosine at position A37 within mitochondrial DNA-encoded tRNAs. This modification is catalyzed by Cdk5 regulatory subunit-associated protein 1, which facilitates efficient mitochondrial translation and energy metabolism.

Research indicates that this modification enhances translational accuracy and may influence mitochondrial function significantly . Understanding this mechanism provides insights into potential therapeutic targets for mitochondrial diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C16H23N5O4S
  • Molecular Weight: Approximately 381.45 g/mol
  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or oxidizing environments.

These properties are crucial for laboratory handling and application in research settings .

Applications

Scientific Uses

2-Methylthio-N6-isopentenyladenosine has several important applications in scientific research:

  • Biochemistry: It is utilized to study chemical modifications in tRNAs and their effects on protein synthesis.
  • Molecular Biology: The compound plays a vital role in understanding mitochondrial translation mechanisms and energy metabolism regulation.
  • Medical Research: Investigating this nucleoside offers insights into mitochondrial diseases, potentially leading to novel therapeutic approaches.
Enzymatic Biosynthesis and Modification Pathways

Role of CDK5RAP1 in ms²i⁶A Formation

Substrate Specificity: Conversion of i⁶A to ms²i⁶A in Mitochondrial tRNAs

CDK5RAP1 is a methylthiotransferase exclusively responsible for converting N⁶-isopentenyladenosine (i⁶A) to 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A) at position 37 (A37) of four mitochondrial (mt)-tRNAs: tRNAᵗʳᵖ, tRNAᵗʸʳ, tRNAᵖʰᵉ, and tRNAˢᵉʳ. This modification occurs specifically in tRNAs encoded by mitochondrial DNA, as evidenced by the absence of ms²i⁶A in ρ⁰ cells (lacking mt-DNA) and the mitochondrial localization confirmed via immunocytochemistry with anti-ms²i⁶A antibodies [1] [2]. The enzyme exhibits absolute specificity for i⁶A-modified adenosines within a conserved anticodon loop structure (A36-A37-A38) of mitochondrial tRNAs. This selectivity is critical for maintaining mitochondrial translation efficiency and energy metabolism, as ms²i⁶A stabilizes codon-anticodon interactions during mRNA decoding [1] [3].

Biologically, this conversion serves a detoxification role in glioma-initiating cells (GICs). CDK5RAP1 ablation leads to i⁶A accumulation, triggering excessive autophagy and loss of tumorigenicity. This demonstrates that ms²i⁶A formation is not merely a translational regulator but also a protective mechanism against endogenous antitumor molecules [1].

Table 1: Substrate Recognition Profile of CDK5RAP1

EnzymeSubstrateSpecificity DeterminantBiological Role
CDK5RAP1mt-tRNA (Trp, Tyr, Phe, Ser)A36-A37-A38 anticodon loopDetoxification of i⁶A; mitochondrial translation
MiaB (E. coli)Cytoplasmic tRNAsSimilar anticodon loop contextBacterial translational fidelity

Structural Determinants of CDK5RAP1 Catalytic Activity

CDK5RAP1 belongs to the radical S-adenosylmethionine (SAM) superfamily, characterized by the presence of [4Fe-4S] clusters essential for its methylthiotransferase activity. The enzyme utilizes two [4Fe-4S] clusters: one coordinates SAM to generate a methylthio radical, while the other binds the i⁶A substrate for sulfur insertion at C2 of the adenine ring [4] [8]. Key structural motifs include a conserved catalytic core with a Rossmann-like fold for SAM binding and a swinging domain that repositions the tRNA anticodon loop. This domain "pinches" nucleotides A36 and A38, flipping A37 into the catalytic tunnel for modification—a mechanism termed the "pinch-and-flip" model [3] [5].

Amino acid residue 527 (Val/Leu) in the substrate-binding pocket determines fatty acid hydroxylation efficiency in related P450 enzymes, illustrating how single-residue substitutions can alter substrate specificity. While not directly studied in CDK5RAP1, this residue exemplifies the critical role of steric constraints in enzyme-substrate interactions [9]. Mutations in the Fe-S cluster-binding cysteine residues (e.g., Cys254 and Cys458 in human CDK5RAP1) abolish activity, confirming their indispensable role in electron transfer during ms² group addition [4].

Evolutionary Conservation of ms²i⁶A Modification Machinery

Comparative Analysis Across Prokaryotes and Eukaryotes

The ms²i⁶A modification machinery is evolutionarily conserved but exhibits functional divergence. In prokaryotes (e.g., Escherichia coli), the enzyme MiaB catalyzes ms²i⁶A formation in cytoplasmic tRNAs. Eukaryotes possess two MiaB homologs: CDK5RAP1 (targeting mt-tRNAs) and CDKAL1 (modifying cytoplasmic tRNALys(UUU)). Both enzymes share the radical SAM core domain but differ in subcellular localization and RNA targets. Notably, ms²i⁶A is strictly mitochondrial in eukaryotes, as confirmed by its absence in nuclear-derived RNAs (e.g., microRNAs) [2] [4].

Archaeal species utilize a third homolog, "e-MtaB," which modifies N⁶-threonylcarbamoyladenosine (t⁶A) instead of i⁶A. This functional shift highlights adaptation to divergent translational requirements. The conservation of Fe-S clusters across all homologs underscores the ancient origin of methylthiotransferase activity [8].

Table 2: Evolutionary Divergence of Methylthiotransferases

DomainEnzymeRNA TargetModificationCofactors
BacteriaMiaBCytoplasmic tRNAsi⁶A → ms²i⁶ATwo [4Fe-4S] clusters
EukaryotesCDK5RAP1Mitochondrial tRNAsi⁶A → ms²i⁶ATwo [4Fe-4S] clusters
EukaryotesCDKAL1Cytoplasmic tRNALyst⁶A → ms²t⁶ATwo [4Fe-4S] clusters
Archaeae-MtaBtRNAs with t⁶At⁶A → ms²t⁶ATwo [4Fe-4S] clusters

Phylogenetic Distribution of MiaB Homologs

Phylogenetic analysis reveals that MiaB-like enzymes bifurcated early into:

  • ms²i⁶A specialists (e.g., bacterial MiaB, eukaryotic CDK5RAP1)
  • ms²t⁶A specialists (e.g., eukaryotic CDKAL1, archaeal e-MtaB)

This divergence aligns with the expansion of tRNA modification systems during eukaryotic organelle evolution. CDK5RAP1 retains closer sequence homology to bacterial MiaB (particularly in Fe-S cluster motifs) than to CDKAL1, supporting its origin from the endosymbiotic ancestor of mitochondria [8]. Pathogenic mutations in these enzymes underscore their physiological importance:

  • CDKAL1 variants associate with type 2 diabetes due to impaired insulin secretion.
  • CDK5RAP1 mutations cause mitochondrial myopathy in mice and humans [4] [8].

Table 3: Phylogenetic Distribution of MiaB Homologs

CladeRepresentative OrganismsEnzymeFunctional Role
BacteriaEscherichia coliMiaBCytoplasmic tRNA ms²i⁶A modification
EukaryotesHomo sapiensCDK5RAP1Mitochondrial tRNA ms²i⁶A formation
EukaryotesHomo sapiensCDKAL1Cytoplasmic tRNALys ms²t⁶A synthesis
ArchaeaSulfolobus solfataricuse-MtaBtRNA ms²t⁶A modification

Listed Compounds

  • 2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A)
  • N⁶-isopentenyladenosine (i⁶A)
  • S-adenosylmethionine (SAM)
  • Dimethylallyl pyrophosphate (DMAPP)
  • N⁶-threonylcarbamoyladenosine (t⁶A)
  • 2-Methylthio-N⁶-threonylcarbamoyladenosine (ms²t⁶A)

Properties

Product Name

2-Methylthio-N6-isopentenyladenosine

IUPAC Name

(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1

InChI Key

VZQXUWKZDSEQRR-MIMBDUIHSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C

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